molecular formula C3H5N3S B148843 5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 7271-44-5

5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B148843
CAS RN: 7271-44-5
M. Wt: 115.16 g/mol
InChI Key: OUZCWDMJTKYHCA-UHFFFAOYSA-N
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Description

5-methyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 5-methyl group indicates a methyl substituent at the fifth position of the ring, and the thiol group (-SH) at the third position suggests potential for further chemical modifications and biological activity.

Synthesis Analysis

The synthesis of 5-methyl-4H-1,2,4-triazole-3-thiol derivatives is an area of interest due to their potential pharmaceutical applications. The basic nucleus for these compounds can be synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, as described in the synthesis of 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol . This method provides a versatile starting point for further chemical modifications. For instance, the synthesis of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol involves microwave activation, indicating modern techniques are being employed to improve synthesis efficiency .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the crystal structure of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, was determined using X-ray crystallography, revealing dihedral angles and stabilizing supramolecular interactions . These structural analyses are crucial for understanding the chemical behavior and potential interactions of these molecules.

Chemical Reactions Analysis

The reactivity of 5-methyl-4H-1,2,4-triazole-3-thiol derivatives is explored through various chemical reactions. For instance, the synthesis of Schiff bases from the reaction with benzaldehyde and the alkylation with bromoalkanes demonstrate the versatility of these compounds in forming new chemical entities. The ability to undergo such reactions makes these derivatives valuable for creating compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methyl-4H-1,2,4-tr

Scientific Research Applications

Corrosion Inhibition

5-Methyl-4H-1,2,4-triazole-3-thiol has been studied for its corrosion inhibition properties. A study demonstrated its effectiveness as a novel corrosion inhibitor for copper in a saline solution, showing over 94% inhibition efficiency. This compound forms a protective film on the copper surface, interacting with it through sulfur and nitrogen atoms, indicating its potential in metal preservation in corrosive environments (Chauhan et al., 2019).

Pharmaceutical Synthesis

The compound has been highlighted in the pharmaceutical industry for synthesizing derivatives with predicted biological activity. Its derivatives are noted for high efficiency and low toxicity, promising for creating new chemical compounds. The synthesis and physicochemical properties of these derivatives were explored at Zaporizhzhia State Medical University, underscoring the ongoing research in this area (Kravchenko et al., 2018).

Insecticidal Activity

Another study synthesized tetrazole-linked triazole derivatives, including 5-methyl-4H-1,2,4-triazole-3-thiol derivatives, and tested them for insecticidal activity against Plodia interpunctella. Several of these compounds exhibited significant insecticidal properties, suggesting their potential use in pest control (Maddila et al., 2015).

DNA Methylation Inhibition

New 1,2,4-triazole thioether derivatives, including 5-methyl-4H-1,2,4-triazole-3-thiol, have been synthesized and investigated for their potential in anti-tumor activity and effects on tumor DNA methylation levels. This line of research opens pathways for developing novel anti-cancer treatments (Hovsepyan et al., 2018).

Cooling Water System Corrosion Protection

The compound has been evaluated for corrosion protection in cooling water systems. Its efficiency in inhibiting corrosion in a mixture including polycarboxylate and citrate ions was notably effective, marking its relevance in industrial water system maintenance (Tansug, 2017).

Antitumor Properties

1,2,4-Triazole derivatives, including the 5-methyl variant, have been synthesized and evaluated for their antitumor properties. These studies contribute to the search for new compounds with potential therapeutic applications in cancer treatment (Ovsepyan et al., 2018).

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves and eye protection, and if on skin or hair, rinsing with water .

Future Directions

The future directions of research involving 5-methyl-4H-1,2,4-triazole-3-thiol and similar compounds could involve further exploration of their biological activities and potential applications. For instance, 1,2,4-triazole derivatives have been studied for their antimicrobial and antifungal activities .

properties

IUPAC Name

5-methyl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZCWDMJTKYHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223009
Record name 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

7271-44-5
Record name 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Record name 7271-44-5
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Record name 7271-44-5
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Record name 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Record name 3-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-methyl-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
253
Citations
DS Chauhan, MA Quraishi, C Carrière… - Journal of Molecular …, 2019 - Elsevier
In the present work, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) was synthesized and characterized using FTIR and 1 H NMR. The triazole was for the first time investigated as a …
Number of citations: 75 www.sciencedirect.com
OA Hazazi, A Fawzy, MR Shaaban, MI Awad - International Journal of …, 2014 - Elsevier
The synergistic inhibition effect between Cu 2+ and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) on the corrosion behavior of mild steel in 0.5 M H2SO4, both in the absence and …
Number of citations: 31 www.sciencedirect.com
S Shahrivari, F Faridbod, MR Ganjali - Spectrochimica Acta Part A …, 2018 - Elsevier
In this work, a rapid, selective naked eyes colorimetric chemical probe for the detection of Cr 3 + was developed based on functionalization of gold nanoparticles. For this purpose, …
Number of citations: 28 www.sciencedirect.com
G Tansug - Journal of adhesion science and Technology, 2017 - Taylor & Francis
The inhibition efficiency of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol compound was studied by itself as well as in a mixture that included co-additives (polycarboxylate and citrate) for …
Number of citations: 7 www.tandfonline.com
Y Pruglo - ScienceRise. Pharmaceutical Science, 2018 - irbis-nbuv.gov.ua
Отримання 2-((4-(R-ариліденаміно)-5-метил-4H-1, 2, 4-тріазол-3-іл) тіо) ацетатних кислот проводили додаванням ароматичного альдегіду до еквівалентної кількості 2-((4-(…
Number of citations: 2 www.irbis-nbuv.gov.ua
KN Vidhate, UPK Shaikh, BR Arbad… - Journal of Saudi Chemical …, 2015 - Elsevier
A novel method is proposed for the extraction of microgram level concentration of gold(III) from hydrochloric acid medium with 4-(4-methoxybenzylideneimino)-5-methyl-4H-1,2,4-triazole…
Number of citations: 9 www.sciencedirect.com
N Shet, R Nazareth, PA Suchetan - Chemical Data Collections, 2019 - Elsevier
The corrosion inhibitory action of a Schiff base, 4-{[4-(dimethylamino)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol (DBAMTT), on 316 stainless steel (316 SS) in 2M HCl was …
Number of citations: 16 www.sciencedirect.com
K Vidhate - Chemical Science Transactions, 2016 - e-journals.in
A novel method is proposed for the extraction of microgram level concentration of osmium (VIII) from hydrochloric acid medium with 4-(4-methoxybenzylideneimino)-5-methyl-4H-1, 2, 4-…
Number of citations: 2 www.e-journals.in
AS Amin, MY Nassar, A Gomaa - International Journal of …, 2023 - Taylor & Francis
A highly sensitive, selective and accurate method has been developed to determine ultra trace amounts of copper(II) by solid-phase extraction (SPE). The following parameters such as …
Number of citations: 6 www.tandfonline.com
KN Vidhate, MK Lande, BR Arbad - JOURNAL-INDIAN CHEMICAL …, 2008 - hero.epa.gov
A novel method is proposed for the extraction of microgram level concentration of rhodium (III) from hydrochloric acid medium with 4-(4-methoxybenzylideneamino)-5-methyl-4H-1, 2, 4-…
Number of citations: 6 hero.epa.gov

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